6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one is a member of the quinazolinone class, which includes compounds recognized for their diverse biological activities. This specific compound is notable for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its molecular formula is with a CAS number of 338412-69-4, indicating its unique identity in chemical databases .
Quinazolinones can be classified based on their substitution patterns. The classification includes:
6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one falls under the category of 2,3-disubstituted quinazolinones due to the presence of both chloro and methoxy groups in its structure .
The synthesis of 6-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one can be achieved through several methods:
The choice of reagents and reaction conditions significantly influences the yield and purity of the synthesized compound. The use of solvents, temperature control, and reaction time are critical parameters that need optimization for effective synthesis.
The molecular structure of 6-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one features:
Key structural data include:
The compound can participate in various chemical reactions typical for quinazolinones, including:
Reactions may involve electrophiles or nucleophiles attacking the reactive sites on the quinazolinone ring system, allowing for the synthesis of more complex derivatives that may exhibit enhanced biological activity.
The mechanism of action for 6-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one involves its interaction with specific biological targets such as enzymes or receptors. It is hypothesized that the compound may inhibit certain pathways involved in inflammation or cancer progression by modulating signal transduction pathways.
Research indicates that derivatives of quinazolinones can act as inhibitors for various kinases and enzymes involved in tumor growth and inflammatory responses, suggesting a potential mechanism through which this compound exerts its biological effects .
The compound exhibits:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one has several applications in scientific research:
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with therapeutic applications documented for over a century. The foundational chemistry of quinazolinones was established in 1869 when Griess synthesized the first quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid with cyanogens. The systematic exploration of this heterocyclic system accelerated after Gabriel's 1903 synthesis of quinazoline via reduction of o-nitrobenzylamine to o-aminobenzylamine, followed by condensation with formic acid. This pioneering work laid the groundwork for methodological advancements in quinazolinone synthesis, including the Niementowski reaction (anthranilic acid fused with formamide at 130-150°C) and Morgan's condensation (2-acetamidobenzoic acid with aromatic amines using PCl₃ catalysis) [1] [7].
The mid-20th century witnessed the emergence of biologically active quinazolinones, with the isolation of the antimalarial alkaloid febrifugine from Dichroa febrifuga L., a traditional Chinese herb. This discovery stimulated extensive structure-activity relationship studies that revealed the pharmacological versatility of the quinazolinone core. By the late 20th century, over 200 naturally occurring quinazolinone alkaloids had been characterized, and synthetic derivatives demonstrated diverse biological activities, including antitumor, antifungal, antibacterial, anti-inflammatory, and antihypertensive effects. The clinical translation of quinazolinone-based drugs began with afloqualone (sedative-hypnotic), febrifugine (antimalarial), and later expanded to kinase inhibitors like gefitinib and erlotinib for oncology, cementing this scaffold's importance in drug discovery [1] [3].
The compound 6-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4(3H)-one exemplifies strategic molecular design within the quinazolinone pharmacophore. Its structure incorporates three critical substituents that synergistically enhance target specificity and drug-like properties. The 6-chloro substitution occupies a position ortho to the nitrogen atoms in the pyrimidine ring, enhancing electrophilic character and promoting π-stacking interactions with biological targets. This modification is empirically associated with improved antiproliferative potency, as chloro-substituted quinazolinones demonstrate enhanced cellular uptake and binding affinity compared to unsubstituted analogs [2] [4].
The 3-hydroxy group introduces tautomeric versatility, allowing the molecule to exist in lactam-lactim equilibrium. This property facilitates hydrogen bond donation to kinase ATP-binding sites while improving aqueous solubility through enhanced polarity. The 2-(2-methoxyphenyl) moiety provides a sterically constrained hydrophobic domain that influences receptor binding orientation and mitigates metabolic deactivation of the quinazolinone core. Crystallographic analyses of analogous compounds reveal that the ortho-methoxy group induces a dihedral angle of approximately 45-60° relative to the quinazolinone plane, creating a three-dimensional topography complementary to the allosteric pockets of kinases. This specific configuration differentiates it from meta- or para-substituted phenyl derivatives, which exhibit reduced conformational restraint and lower target affinity [6] [9].
Table 1: Structural Contributions of Substituents in 6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4(3H)-one
Position | Substituent | Electronic Contribution | Steric/Binding Influence |
---|---|---|---|
2 | 2-Methoxyphenyl | +M effect (electron-donating) | Creates hydrophobic cleft; ortho-methoxy constrains rotation |
3 | Hydroxy | Tautomerism (lactam-lactim) | Hydrogen-bond donor/acceptor; metal chelation |
6 | Chloro | -I effect (electron-withdrawing) | Enhances π-acidity; promotes stacking interactions |
4 | Oxo | Hydrogen bond acceptor | Key recognition element for kinase ATP sites |
Quinazolinone derivatives demonstrate intrinsic molecular selectivity for protein kinases and apoptosis regulators, making them compelling templates for anticancer therapeutics. The planar bicyclic structure of quinazolinones mimics the adenine ring of ATP, enabling competitive binding at the kinase catalytic domain. Unlike purine-based inhibitors, quinazolinones accommodate extensive C2, C6, and N3 substitutions that project into hydrophobic regions adjacent to the ATP cleft, conferring target specificity. For example, the 2-(2-methoxyphenyl) group in the subject compound aligns with the DFG-out pocket in tyrosine kinases, a conformation associated with high-affinity inhibition [5] [9].
Beyond kinase inhibition, quinazolinones modulate mitochondrial permeability and caspase activation, engaging apoptotic machinery through multiple mechanisms. The 3-hydroxy-4-oxo configuration facilitates redox cycling, generating reactive oxygen species that induce mitochondrial outer membrane permeabilization (MOMP). This triggers the cytochrome c release observed in quinazolinone-treated cancer cells, initiating the intrinsic apoptosis pathway. Additionally, halogenated quinazolinones demonstrate DNA intercalative properties, causing double-strand breaks that activate p53-dependent cell cycle arrest and apoptosis. These dual mechanisms—kinase inhibition and direct apoptosis induction—provide a therapeutic advantage by overcoming redundancy in cancer cell survival pathways. The 6-chloro substitution specifically enhances pro-apoptotic efficacy through upregulated Bax/Bcl-2 ratios and caspase-3/7 activation, as demonstrated in structure-activity relationship studies of chlorinated analogs [3] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0